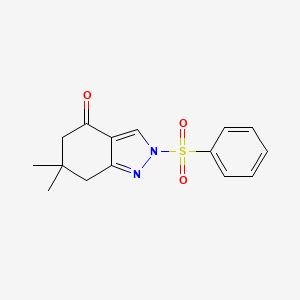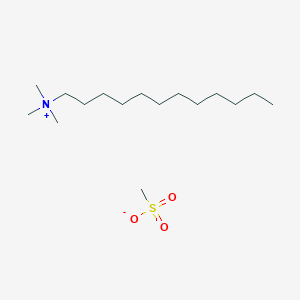
2-Pyridinamine, N-cyclooctyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, N-cyclooctyl-5-nitro- is an organic compound with the molecular formula C13H19N3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a nitro group at the 5-position, and a cyclooctyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-cyclooctyl-5-nitro- typically involves the nitration of 2-aminopyridine followed by the introduction of the cyclooctyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The cyclooctyl group can be introduced via nucleophilic substitution reactions using cyclooctyl halides under basic conditions. The reaction conditions are optimized to maximize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, N-cyclooctyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-pyridinamine derivatives.
Reduction: Formation of 2-aminopyridine derivatives.
Substitution: Formation of N-substituted pyridinamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, N-cyclooctyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, N-cyclooctyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclooctyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but lacks the cyclooctyl group.
5-Nitro-2-(n-propylamino)pyridine: Similar nitro and amino groups but with a different alkyl substituent.
Uniqueness
2-Pyridinamine, N-cyclooctyl-5-nitro- is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
108203-17-4 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-cyclooctyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C13H19N3O2/c17-16(18)12-8-9-13(14-10-12)15-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,14,15) |
InChI-Schlüssel |
HCDCUCIGHWMYFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



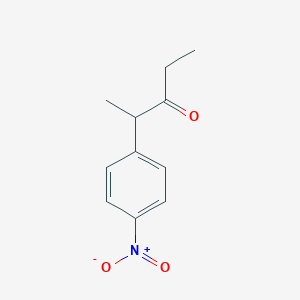
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

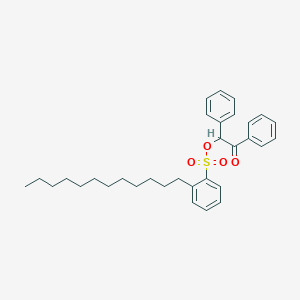
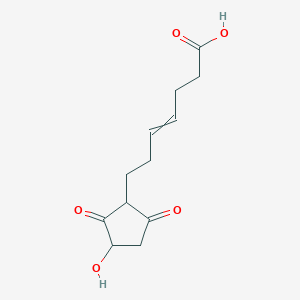
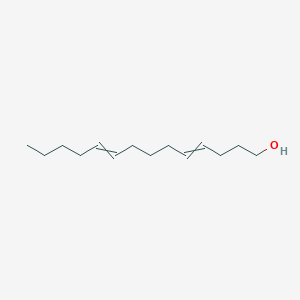
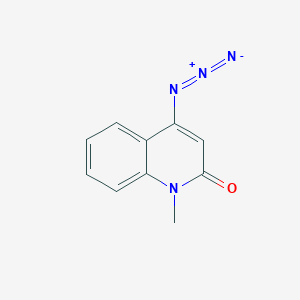

![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
